2-(Cyclohexyloxy)-4-hydroxybenzonitrile
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Overview
Description
2-(Cyclohexyloxy)-4-hydroxybenzonitrile is an organic compound that features a benzonitrile core substituted with a hydroxy group at the 4-position and a cyclohexyloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to yield the desired product. Common reaction conditions include the use of sulfuric acid as a catalyst and heating the reaction mixture to around 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(Cyclohexyloxy)-4-oxobenzonitrile.
Reduction: Formation of 2-(Cyclohexyloxy)-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexyloxy)-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
2-(Cyclohexyloxy)-4-aminobenzonitrile: Contains an amino group instead of a hydroxy group.
2-(Cyclohexyloxy)-4-chlorobenzonitrile: Features a chloro group instead of a hydroxy group.
Uniqueness
2-(Cyclohexyloxy)-4-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a cyclohexyloxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-cyclohexyloxy-4-hydroxybenzonitrile |
InChI |
InChI=1S/C13H15NO2/c14-9-10-6-7-11(15)8-13(10)16-12-4-2-1-3-5-12/h6-8,12,15H,1-5H2 |
InChI Key |
GKZFRVNLTYAYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)O)C#N |
Origin of Product |
United States |
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